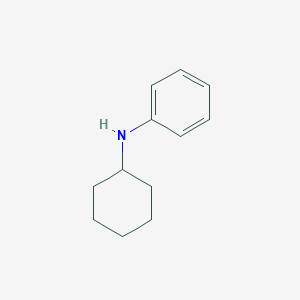

N-Cyclohexylaniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTHKGMZDDTZFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061997 | |

| Record name | N-Cyclohexylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1821-36-9 | |

| Record name | N-Cyclohexylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1821-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001821369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclohexylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, N-cyclohexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Cyclohexylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-cyclohexylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Cyclohexylaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/949TFM4PMV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-Cyclohexylaniline from Aniline and Cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclohexylaniline is a secondary amine of significant interest in organic synthesis, serving as a versatile intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[1] Its synthesis primarily involves the formation of a carbon-nitrogen bond between an aniline moiety and a cyclohexyl group. The most prevalent and efficient method for this transformation is the reductive amination of aniline with cyclohexanone. This reaction proceeds through the initial formation of an enamine or imine intermediate, which is subsequently reduced to the final this compound product.

This technical guide provides a comprehensive overview of the synthesis of this compound from aniline and cyclohexanone, focusing on various catalytic and non-catalytic reductive amination methodologies. It includes detailed experimental protocols, a comparative analysis of different synthetic routes, and visualizations of the reaction mechanism and experimental workflows to aid researchers in selecting and implementing the most suitable method for their specific needs.

Reaction Mechanism and Pathways

The synthesis of this compound from aniline and cyclohexanone is a classic example of reductive amination. The overall transformation can be broken down into two key steps:

-

Imine/Enamine Formation: Aniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of cyclohexanone. This is followed by the elimination of a water molecule to form a Schiff base (imine) or its tautomer, an enamine. This step is typically reversible and often acid-catalyzed.

-

Reduction: The C=N double bond of the imine/enamine intermediate is then reduced to a single bond, yielding the stable secondary amine, this compound. This reduction can be achieved through various methods, including catalytic hydrogenation or the use of chemical hydride reducing agents.

The general reaction scheme is as follows:

Caption: General reaction scheme for the synthesis of this compound.

Comparative Data of Synthetic Methods

The choice of synthetic methodology for this compound can significantly impact the reaction efficiency, yield, and overall cost-effectiveness. Below is a summary of quantitative data for various methods.

| Method | Catalyst/Reducing Agent | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) | Reference |

| Catalytic Hydrogenation | 5% Rh/Al₂O₃ | Supercritical CO₂ | 80 | 80 | - | >95 Conv. | [2] |

| Catalytic Hydrogenation | Rh-Ni/SiO₂ | Cyclohexane | 100 | 6 | 5 | 96.4 | [3] |

| Catalytic Transfer Hydrogenation | Formic Acid/Pd/Fe@N/C | Cyclohexane | 80 | - | 5 | 92.3 | [4] |

| Reductive Amination | Sodium Triacetoxyborohydride | Dichloroethane | Room Temp. | - | 23 | 99 | |

| Reductive Amination | Sodium Cyanoborohydride | Methanol | Room Temp. | - | 23 | 50 | |

| Reductive Amination | Raney Nickel | Isopropanol | Room Temp. | - | 9 | - | [5] |

Experimental Protocols

Method 1: Reductive Amination using Sodium Triacetoxyborohydride

This method is a mild and highly selective one-pot procedure for the synthesis of this compound.

Materials:

-

Aniline

-

Cyclohexanone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Glacial Acetic Acid

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of aniline (1.0 eq) in 1,2-dichloroethane, add cyclohexanone (1.1 eq) and glacial acetic acid (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) in one portion.

-

Continue to stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography or distillation to yield pure this compound.

Caption: Experimental workflow for reductive amination using NaBH(OAc)₃.

Method 2: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method utilizes heterogeneous catalysis and molecular hydrogen as the reducing agent.

Materials:

-

Aniline

-

Cyclohexanone

-

10% Palladium on Carbon (Pd/C)

-

Ethanol

-

Hydrogen gas supply

-

High-pressure reactor (e.g., Parr hydrogenator)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a high-pressure reactor, dissolve aniline (1.0 eq) and cyclohexanone (1.1 eq) in ethanol.

-

Carefully add 10% Pd/C catalyst (typically 1-5 mol% of the limiting reactant).

-

Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 atm).

-

Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

-

Monitor the reaction progress by monitoring hydrogen uptake or by TLC/GC analysis of aliquots.

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Purge the reactor with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by distillation under reduced pressure to obtain pure this compound.[6]

Caption: Experimental workflow for catalytic hydrogenation using Pd/C.

Purification and Characterization

The primary method for purifying this compound is distillation under reduced pressure.[6] This is effective in separating the product from unreacted starting materials and high-boiling byproducts. The boiling point of this compound is approximately 127 °C at 6 mm Hg.[6]

Characterization of the final product can be performed using standard spectroscopic techniques:

-

¹H NMR: Will show characteristic peaks for the aromatic protons of the aniline ring, the methine proton of the cyclohexyl group attached to the nitrogen, and the methylene protons of the cyclohexyl ring.

-

¹³C NMR: Will display distinct signals for the carbons of the phenyl and cyclohexyl groups.

-

FT-IR: Will exhibit a characteristic N-H stretching vibration for the secondary amine, as well as C-H and C=C stretching vibrations for the aromatic and aliphatic moieties.

-

Mass Spectrometry: Will show the molecular ion peak corresponding to the mass of this compound (C₁₂H₁₇N, M.W. 175.27 g/mol ).[1]

Safety Considerations

-

Aniline: Toxic and readily absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Cyclohexanone: Flammable liquid and irritant. Avoid inhalation and contact with skin and eyes.

-

Sodium Triacetoxyborohydride and Sodium Cyanoborohydride: Toxic and water-reactive. Handle with care and quench appropriately.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and explosive. Use a properly maintained high-pressure reactor and follow all safety protocols for working with flammable gases.

-

Raney Nickel: Can be pyrophoric. Handle under an inert atmosphere or as a slurry.

Conclusion

The synthesis of this compound from aniline and cyclohexanone via reductive amination is a robust and versatile transformation. The choice of methodology depends on the desired scale, available equipment, and safety considerations. Reductive amination with sodium triacetoxyborohydride offers a mild and highly selective laboratory-scale synthesis. For larger-scale production, catalytic hydrogenation provides an efficient alternative, although it requires specialized high-pressure equipment. Careful purification, typically by vacuum distillation, is necessary to obtain high-purity this compound for subsequent applications in research and development.

References

- 1. This compound | C12H17N | CID 74567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. US3207789A - Chemical separation process for the recovery of n-phenylcyclohexylamine - Google Patents [patents.google.com]

N-Cyclohexylaniline CAS number and physical properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-Cyclohexylaniline, a versatile secondary amine with significant applications in organic synthesis and as an intermediate in the production of various industrial and pharmaceutical compounds. This document details its chemical identity, physical properties, a representative synthetic protocol, and a visualization of its synthesis workflow.

Core Chemical Identity

This compound, also known as N-phenylcyclohexylamine or cyclohexylphenylamine, is an organic compound featuring a cyclohexyl group bonded to the nitrogen atom of an aniline molecule.

CAS Number: 1821-36-9[1][2][3][4][5][6]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₇N | [1][2][3][4][5] |

| Molecular Weight | 175.27 g/mol | [1][3][4][5][7] |

| Appearance | Colorless to pale yellow liquid, or white to light yellow crystalline powder. May darken to a dark brown liquid. | [1][2] |

| Melting Point | 14-16 °C | [2][4][5] |

| Boiling Point | 191-192 °C at 73 mmHg; 279 °C at 760 mmHg | [2][4][5] |

| Density | 0.996 g/mL at 20 °C | [2][4][6] |

| Refractive Index | n20/D 1.560 | [2][4] |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol and acetone. | [1][2] |

| pKa | 5.46 ± 0.20 (Predicted) | [1] |

| Flash Point | 136 °C | [2] |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is commonly achieved through the reductive amination of aniline with cyclohexanone. This method involves the formation of an imine intermediate, which is then reduced to the corresponding secondary amine. The following is a representative experimental protocol based on established chemical principles.

Reaction: Aniline + Cyclohexanone → N-Cyclohexylideneaniline → this compound

Materials:

-

Aniline

-

Cyclohexanone

-

Reducing agent (e.g., Sodium borohydride (NaBH₄), Sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation with H₂/Pd-C)

-

Anhydrous solvent (e.g., Methanol, Dichloromethane (DCM), or 1,2-Dichloroethane (DCE))

-

Acid catalyst (optional, e.g., Acetic acid)

-

Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

-

Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Equipment for work-up and purification (separatory funnel, rotary evaporator, distillation apparatus or chromatography columns)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add aniline and cyclohexanone in a 1:1 molar ratio. Dissolve the reactants in a suitable anhydrous solvent.

-

Imine Formation: If using a milder reducing agent like sodium triacetoxyborohydride, the reaction can proceed as a one-pot process. For other reducing agents, the imine can be pre-formed by stirring the aniline and cyclohexanone mixture, sometimes with the aid of a mild acid catalyst, at room temperature or with gentle heating. The formation of the imine intermediate, N-cyclohexylideneaniline, is often accompanied by the removal of water.

-

Reduction:

-

Using Sodium Borohydride: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride in portions. After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

-

Using Catalytic Hydrogenation: Transfer the mixture of aniline and cyclohexanone (or the pre-formed imine) to a hydrogenation vessel. Add a catalytic amount of Palladium on carbon (Pd/C). The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at a suitable pressure and temperature until the uptake of hydrogen ceases.

-

-

Work-up:

-

Quench the reaction by carefully adding water or a dilute acid solution.

-

If a solid precipitate forms, it may be removed by filtration.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via reductive amination.

Caption: Workflow for the synthesis of this compound.

References

- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 2. nbinno.com [nbinno.com]

- 3. Ni-Catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines [ouci.dntb.gov.ua]

- 4. US3196179A - Preparation of cyclohexylamine by hydrogenation of aniline using a rhodium catalyst - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C12H17N | CID 74567 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Analysis of N-Cyclohexylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-Cyclohexylaniline (CAS No. 1821-36-9). The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, complete with experimental protocols and visual representations to aid in the comprehensive analysis of this compound.

Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1821-36-9[1][2][3] |

| Molecular Formula | C₁₂H₁₇N[1][2][3] |

| Molecular Weight | 175.27 g/mol [1][2][3] |

| Canonical SMILES | C1CCC(CC1)NC2=CC=CC=C2[1] |

| InChIKey | TXTHKGMZDDTZFD-UHFFFAOYSA-N[1] |

Spectroscopic Data

The following sections present the available spectroscopic data for this compound. The data is compiled from various spectral databases and is presented in a clear, tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.2 - 6.6 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 3.6 | Singlet (broad) | 1H | N-H proton |

| ~ 3.3 | Multiplet | 1H | CH-N proton (cyclohexyl) |

| ~ 2.0 - 1.0 | Multiplet | 10H | Cyclohexyl protons (CH₂) |

Publicly available ¹³C NMR data from MCB Manufacturing Chemists, Norwood, Ohio, indicates the presence of distinct carbon signals for the aromatic and aliphatic portions of the molecule.[1] The expected chemical shifts are as follows:

| Chemical Shift (δ) ppm | Assignment |

| ~ 148 | C (aromatic, attached to N) |

| ~ 129 | CH (aromatic) |

| ~ 117 | CH (aromatic) |

| ~ 113 | CH (aromatic) |

| ~ 52 | CH (cyclohexyl, attached to N) |

| ~ 33 | CH₂ (cyclohexyl) |

| ~ 26 | CH₂ (cyclohexyl) |

| ~ 25 | CH₂ (cyclohexyl) |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound, as a liquid film, would typically be acquired. The following table lists the expected characteristic absorption bands.

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3400 | N-H Stretch |

| ~ 3050 | Aromatic C-H Stretch |

| 2925, 2850 | Aliphatic C-H Stretch |

| ~ 1600, 1500 | Aromatic C=C Bending |

| ~ 750, 690 | Aromatic C-H Bending (monosubstituted) |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound results in the formation of a molecular ion and several characteristic fragment ions. Data from a GC-MS analysis indicates the following significant peaks.[1]

| m/z | Relative Intensity | Assignment |

| 175 | High | [M]⁺ (Molecular Ion) |

| 132 | Highest | [M - C₃H₇]⁺ |

| 118 | High | [M - C₄H₉]⁺ |

| 93 | Moderate | [C₆H₅NH₂]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is typically operated at a frequency of 300-600 MHz. For ¹³C NMR, a frequency of 75-150 MHz is common. Standard pulse sequences are used to acquire the free induction decay (FID).

-

Data Processing: The FID is subjected to a Fourier transform to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm.

IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: A background spectrum of the clean salt plates is acquired to account for any atmospheric or instrumental interferences.

-

Sample Spectrum: The salt plates with the sample are placed in the spectrometer's sample holder, and the IR spectrum is recorded. The instrument measures the absorption of infrared radiation as a function of wavenumber.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV for Electron Ionization), causing the ejection of an electron and the formation of a positively charged molecular ion.

-

Fragmentation: The high energy of the ionization process causes the molecular ion to fragment into smaller, charged species.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z value.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the relationship between the techniques and the structural information obtained.

Caption: Workflow of Spectroscopic Analysis.

Caption: Spectroscopic Data and Structural Correlation.

References

A Technical Guide to the Solubility of N-Cyclohexylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of N-Cyclohexylaniline, a key intermediate in various chemical syntheses, including dyes, pharmaceuticals, and agrochemicals. While qualitative information indicates its solubility in organic solvents and insolubility in water, a comprehensive search of scientific literature and chemical databases reveals a notable absence of publicly available quantitative solubility data (e.g., mole fraction or grams per 100 mL at various temperatures).

This guide, therefore, provides a detailed experimental protocol for researchers to determine the solubility of this compound in various organic solvents. The methodology described is the widely accepted isothermal gravimetric analysis, a fundamental technique in solid-liquid equilibrium studies. Adherence to this protocol will enable the generation of precise and reproducible solubility data essential for process design, formulation development, and theoretical modeling.

Data Presentation

Following the experimental determination of solubility, data should be meticulously organized for clarity and comparative analysis. The table below serves as a template for presenting the mole fraction solubility (x₁) of this compound in various solvents at different temperatures (T/K).

| Solvent | Temperature (T/K) | Mole Fraction Solubility (x₁) |

| Methanol | 293.15 | Experimental Data |

| 298.15 | Experimental Data | |

| 303.15 | Experimental Data | |

| Ethanol | 293.15 | Experimental Data |

| 298.15 | Experimental Data | |

| 303.15 | Experimental Data | |

| Acetone | 293.15 | Experimental Data |

| 298.15 | Experimental Data | |

| 303.15 | Experimental Data | |

| Ethyl Acetate | 293.15 | Experimental Data |

| 298.15 | Experimental Data | |

| 303.15 | Experimental Data | |

| Toluene | 293.15 | Experimental Data |

| 298.15 | Experimental Data | |

| 303.15 | Experimental Data |

Experimental Protocol: Isothermal Gravimetric Method

The determination of solid-liquid equilibrium, or solubility, is crucial for a wide range of chemical and pharmaceutical applications. The isothermal gravimetric method is a reliable and straightforward technique to ascertain the solubility of a solid compound in a solvent at a specific temperature.[1][2][3][4]

Objective: To determine the concentration of this compound in a saturated solution with a given organic solvent at a constant temperature.

Principle: A saturated solution is prepared by allowing an excess of the solute (this compound) to equilibrate with the solvent at a controlled temperature. A known mass of the saturated solution is then taken, the solvent is evaporated, and the remaining mass of the solute is measured.[1][4]

Apparatus and Materials:

-

Analytical balance (precision of ±0.1 mg)

-

Thermostatic water or oil bath with temperature control (±0.1 K)

-

Jacketed glass equilibrium vessel or sealed conical flasks

-

Magnetic stirrer and stir bars

-

Syringes with appropriate filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporating dishes or glass vials

-

Drying oven

-

This compound (solute)

-

Organic solvent of interest (e.g., methanol, ethanol, acetone, toluene)

Procedure:

-

Preparation:

-

Add an excess amount of solid this compound to the glass equilibrium vessel. The presence of undissolved solid is essential to ensure saturation.[1]

-

Add a known volume of the desired organic solvent to the vessel.

-

Place the vessel in the thermostatic bath set to the desired experimental temperature.

-

-

Equilibration:

-

Stir the mixture vigorously using the magnetic stirrer to facilitate dissolution and reach equilibrium.

-

Allow the mixture to equilibrate for a sufficient period. This time can vary depending on the solute-solvent system and may range from several hours to over 24 hours. It is recommended to determine the required equilibration time by taking measurements at different time intervals (e.g., 8, 16, 24 hours) until consecutive measurements show no significant change in concentration.[1]

-

-

Sampling:

-

Once equilibrium is reached, turn off the stirrer and allow the excess solid to settle for at least 30 minutes, while maintaining the constant temperature.

-

Carefully withdraw a sample of the clear, supernatant liquid using a pre-warmed syringe fitted with a filter to prevent any solid particles from being drawn. Pre-warming the syringe to the experimental temperature is critical to avoid premature crystallization of the solute.

-

Dispense the collected saturated solution into a pre-weighed (W₁) evaporating dish.

-

-

Gravimetric Analysis:

-

Immediately weigh the evaporating dish containing the solution (W₂) to determine the total mass of the saturated solution sample.

-

Place the dish in a drying oven at a temperature sufficient to evaporate the solvent completely without causing decomposition of the this compound. The temperature should be below its boiling point but high enough for efficient solvent removal.

-

Dry the sample to a constant weight. This is achieved by periodically removing the dish from the oven, allowing it to cool in a desiccator, and weighing it. The process is repeated until the difference between consecutive weighings is negligible.[1][4]

-

Record the final constant weight of the dish with the dry solute (W₃).

-

-

Calculation:

-

Mass of the solute (this compound): m_solute = W₃ - W₁

-

Mass of the solvent: m_solvent = W₂ - W₃

-

Calculate the mole fraction solubility (x₁): x₁ = (m_solute / M_solute) / [ (m_solute / M_solute) + (m_solvent / M_solvent) ] where M_solute and M_solvent are the molar masses of this compound and the solvent, respectively.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the isothermal gravimetric method for solubility determination.

Caption: Workflow for determining solubility via the isothermal gravimetric method.

References

N-Cyclohexylaniline: A Comprehensive Health and Safety Guide for Researchers and Drug Development Professionals

Introduction

N-Cyclohexylaniline (CAS No. 1821-36-9) is a secondary aromatic amine utilized as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.[1] Its molecular structure, consisting of a cyclohexyl group and an aniline moiety, confers specific chemical properties that necessitate a thorough understanding of its health and safety profile. This technical guide provides an in-depth overview of the toxicological data, handling precautions, and emergency procedures for this compound to ensure its safe use in research and development settings.

Toxicological Profile

The toxicological properties of this compound have not been fully investigated, and much of the available data is based on classifications rather than detailed studies.[2] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[3]

Acute Toxicity

This compound is categorized as Acute Toxicity Category 4 for oral, dermal, and inhalation routes of exposure.[4] While specific LD50 and LC50 values are not consistently reported across all safety data sheets, the classification indicates a potential for significant adverse health effects following a single short-term exposure.

Table 1: GHS Classification for Acute Toxicity

| Route of Exposure | GHS Category | Hazard Statement |

| Oral | Category 4 | H302: Harmful if swallowed |

| Dermal | Category 4 | H312: Harmful in contact with skin |

| Inhalation | Category 4 | H332: Harmful if inhaled |

Skin and Eye Irritation

This compound is classified as a skin irritant (Category 2) and a serious eye irritant (Category 2).[4] Direct contact can cause redness, inflammation, and pain. In case of eye contact, it can lead to serious irritation.[4]

Table 2: Skin and Eye Irritation Classification

| Effect | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

Sensitization

There is a potential for this compound to cause an allergic skin reaction (Skin Sensitization, Category 1).[5]

Specific Target Organ Toxicity (STOT)

This compound is classified as causing respiratory irritation (STOT - Single Exposure, Category 3).[4]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is currently no data available to classify this compound regarding its carcinogenicity, germ cell mutagenicity, or reproductive toxicity.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in Table 3.

Table 3: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₇N[4] |

| Molecular Weight | 175.27 g/mol [3] |

| Appearance | Dark brown liquid[1] |

| Boiling Point | 191-192 °C (73 mmHg)[6] |

| Melting Point | 14-15 °C[6] |

| Flash Point | 136 °C[6] |

| Density | 0.996 g/mL at 20 °C[6] |

| Water Solubility | Not miscible or difficult to mix in water[6] |

Experimental Protocols

The toxicological classifications of this compound are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test provides information on the health hazards likely to arise from dermal exposure to a substance.[7]

-

Test System: The albino rabbit is the preferred species.[7]

-

Procedure: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of clipped, intact skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.[7][8] Untreated skin on the same animal serves as a control.[7]

-

Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[8] The observation period can be extended up to 14 days to assess the reversibility of the effects.[7]

-

Evaluation: The severity of skin reactions is scored. If the responses persist to the end of the observation period, the substance is considered an irritant.[7]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[9]

-

Test System: The albino rabbit is the recommended species.[9]

-

Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.[9] The eyelids are gently held together for about one second to prevent loss of the substance.[10]

-

Observations: The eyes are examined for lesions of the conjunctiva, cornea, and iris at 1, 24, 48, and 72 hours after application.[9] The observation period should be sufficient to evaluate the reversibility of any effects.[9]

-

Evaluation: The degree of eye irritation is scored based on the observed lesions. The reversibility of the lesions is also assessed.[9]

Biotransformation and Mechanism of Toxicity

The specific signaling pathways and detailed mechanism of toxicity for this compound are not well-documented in publicly available literature. However, based on the metabolism of other alicyclic amines, it is anticipated that this compound undergoes biotransformation primarily through cytochrome P450 (CYP) enzymes in the liver.[6]

Potential metabolic pathways may include:

-

N-oxidation: Oxidation of the nitrogen atom.

-

N-dealkylation: Removal of the cyclohexyl group.

-

Ring oxidation: Hydroxylation of the cyclohexyl or phenyl ring.[6]

These metabolic processes can sometimes lead to the formation of reactive intermediates that may contribute to cellular toxicity.[6]

Handling, Storage, and Personal Protective Equipment

Handling

-

Avoid contact with skin and eyes.[4]

-

Do not breathe mist, vapors, or spray.[4]

-

Do not ingest. If swallowed, seek immediate medical assistance.[4]

-

Handle in accordance with good industrial hygiene and safety practices.[4]

-

Keep away from food, drink, and animal feeding stuffs.[4]

-

Do not eat, drink, or smoke when using this product.[4]

-

Remove and wash contaminated clothing and gloves before re-use.[4]

-

Wash hands before breaks and after work.[4]

Storage

-

Keep in a dry, cool, and well-ventilated place.[4]

-

Keep container tightly closed.[4]

-

Incompatible materials to avoid include acids, strong oxidizing agents, and acid chlorides.[4]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles (conforming to EN166 or equivalent).[2]

-

Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[2]

-

Respiratory Protection: Under normal use conditions, no protective equipment is needed. For large-scale or emergency use, a NIOSH/MSHA or European Standard EN 136 approved respirator may be required.[2]

Emergency Procedures

First Aid Measures

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[4]

-

Ingestion: Clean mouth with water. Get medical attention.[4]

-

Inhalation: Remove from exposure and move to fresh air. If not breathing, give artificial respiration. Get medical attention.[4]

-

General Advice: Ensure that medical personnel are aware of the material(s) involved and take precautions to protect themselves.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[4]

-

Hazardous Combustion Products: Nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[4]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation.

-

Environmental Precautions: Do not let this chemical enter the environment.

-

Containment and Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.[4]

Stability and Reactivity

-

Reactivity: None known, based on available information.[4]

-

Chemical Stability: Stable under normal conditions.[4]

-

Hazardous Reactions: No information available.[4]

-

Conditions to Avoid: Incompatible products.[4]

-

Incompatible Materials: Acids, strong oxidizing agents, acid chlorides.[4]

-

Hazardous Decomposition Products: Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂).[4]

Disposal Considerations

Waste from residues and unused products should be considered hazardous. Dispose of in accordance with local, regional, and national regulations.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Users should always consult the most current SDS for this compound from their supplier before handling the material.

References

- 1. Mammalian cell gene mutation test (OECD 476) [lebrunlabs.com]

- 2. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. Test No. 403: Acute Inhalation Toxicity - Overton [app.overton.io]

- 6. Biotransformation and bioactivation reactions of alicyclic amines in drug molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. oecd.org [oecd.org]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide to the Reaction Mechanism and Kinetics of N-Cyclohexylaniline Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to N-cyclohexylaniline, a key intermediate in the pharmaceutical and chemical industries. The focus is on the reaction mechanisms, kinetics, and detailed experimental protocols for its formation. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Introduction

This compound is a secondary amine that serves as a versatile building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.[1] Understanding the mechanisms and kinetics of its synthesis is crucial for process optimization, scalability, and achieving desired product yields and purity. The principal methods for the synthesis of this compound include reductive amination of cyclohexanone with aniline, Buchwald-Hartwig amination, and the catalytic hydrogenation of diphenylamine. This guide will delve into the intricacies of these methods, with a particular focus on the well-studied reductive amination pathway.

Reductive Amination of Cyclohexanone with Aniline

Direct reductive amination of cyclohexanone with aniline is a widely employed, one-pot procedure for synthesizing this compound. This method is favored for its efficiency and atom economy. The reaction can be catalyzed by various heterogeneous catalysts, with palladium on carbon (Pd/C) and rhodium on carbon (Rh/C) being particularly effective.[2]

Reaction Mechanism

The reductive amination of cyclohexanone with aniline proceeds through a multi-step mechanism. The reaction is initiated by the nucleophilic attack of aniline on the carbonyl carbon of cyclohexanone to form a hemiaminal intermediate. This is followed by dehydration to yield an N-phenylcyclohexanimine intermediate. Subsequently, the imine can undergo disproportionation or be reduced by a hydrogen donor to form the final product, this compound.[3]

The overall reaction pathway can be summarized as follows:

-

Imine Formation: Cyclohexanone reacts with aniline in a condensation reaction to form N-phenylcyclohexanimine and water.

-

Reduction: The N-phenylcyclohexanimine is then hydrogenated to this compound.

Caption: General mechanism of this compound synthesis via reductive amination.

Reaction Kinetics

The kinetics of the liquid-phase amination of cyclohexanone with aniline over a Pd/C catalyst have been studied.[2] The process can be modeled using a Langmuir-Hinshelwood kinetic model, which suggests that the surface reaction to form the imine intermediate is the rate-limiting step.[2] The reaction rate is influenced by reactant concentrations, temperature, and hydrogen availability.[2]

While a complete rate law is complex and dependent on specific conditions, apparent activation energies have been reported, providing insight into the temperature sensitivity of the reaction.

| Catalyst | Apparent Activation Energy (Ea) | Reference |

| Pd/C | 48 kJ/mol | [2] |

| Rh/C | 55 kJ/mol | [2] |

For the related reductive amination of cyclohexanone with ammonia over an Rh/SiO₂ catalyst, an apparent first-order rate constant of 0.0072 min⁻¹ has been observed under specific conditions (100 °C, 4 bar NH₃, 2 bar H₂).[4] This highlights the influence of the amine nucleophile on the reaction kinetics.

Experimental Protocol: One-Pot Synthesis using Pd/C Catalyst

The following protocol is adapted from a detailed study on the one-pot amination of cyclohexanone with aniline.[5]

Materials:

-

Cyclohexanone

-

Aniline

-

Palladium on carbon (Pd/C) catalyst

-

Sodium formate (NaCO₂H) as a hydrogen donor (optional, but influences selectivity)[2]

-

Toluene (solvent)

-

Batch reactor equipped with temperature and stirring control

-

Analytical equipment for product quantification (e.g., GC-FID)

Procedure:

-

Catalyst Preparation: The Pd/C catalyst is thermally treated at 400 °C for 2 hours under a hydrogen flow before use to ensure the palladium is in its active, zero-valent state.

-

Reaction Setup: The batch reactor is charged with the desired concentrations of cyclohexanone, aniline, and the Pd/C catalyst in toluene. For studies involving a hydrogen donor, sodium formate is also added.

-

Reaction Conditions: The reactor is sealed, purged with an inert gas (e.g., Helium), and heated to the desired temperature (studies have been conducted between 80 to 160 °C).[2] The reaction mixture is stirred vigorously.

-

Monitoring and Analysis: Samples are withdrawn periodically and analyzed by GC-FID to determine the concentrations of reactants and products. Nonane can be used as an internal standard.

-

Work-up: Upon completion, the catalyst is filtered from the reaction mixture. The solvent is removed under reduced pressure, and the crude product can be purified by distillation or chromatography.

Caption: A typical experimental workflow for the synthesis of this compound via reductive amination.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is highly versatile and can be used to couple a wide range of amines with aryl and alkyl halides or sulfonates. For the synthesis of this compound, this would typically involve the reaction of aniline with a cyclohexyl halide (e.g., bromocyclohexane) or a cyclohexyl sulfonate (e.g., cyclohexyl triflate).

Reaction Mechanism

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through the following key steps:

-

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the cyclohexyl halide or sulfonate to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: Aniline coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

-

Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding this compound and regenerating the Pd(0) catalyst.

Caption: Generalized catalytic cycle for the Buchwald-Hartwig synthesis of this compound.

Reaction Kinetics

Currently, there is a lack of specific quantitative kinetic data (e.g., rate laws, rate constants, activation energies) in the published literature for the Buchwald-Hartwig synthesis of this compound. The reaction kinetics are known to be highly dependent on the choice of palladium precursor, ligand, base, solvent, and temperature.

Experimental Protocol

Materials:

-

Cyclohexyl bromide or triflate

-

Aniline

-

Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

-

Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)

-

Anhydrous, aprotic solvent (e.g., toluene or dioxane)

-

Inert atmosphere glovebox or Schlenk line apparatus

Procedure:

-

Reaction Setup: In an inert atmosphere glovebox or under a stream of inert gas, an oven-dried Schlenk flask is charged with the palladium precursor, the phosphine ligand, the base, and the cyclohexyl electrophile.

-

Reagent Addition: The anhydrous solvent and aniline are added via syringe.

-

Reaction Conditions: The flask is sealed, and the mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: The reaction progress is monitored by TLC or LC-MS.

-

Work-up: After completion, the reaction is cooled to room temperature and quenched with water. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification: The crude product is purified by flash column chromatography.

Catalytic Hydrogenation of Diphenylamine

Another potential route to this compound is the catalytic hydrogenation of diphenylamine. This reaction involves the reduction of one of the phenyl rings of diphenylamine.

Reaction Mechanism and Kinetics

The mechanism involves the catalytic hydrogenation of one of the aromatic rings of diphenylamine. This process typically requires a heterogeneous catalyst, such as palladium, platinum, or ruthenium on a support. Detailed kinetic studies specifically for the selective hydrogenation of diphenylamine to this compound are not widely available. The reaction is part of a more complex network that can lead to dicyclohexylamine as a fully hydrogenated byproduct.

Experimental Protocol

Specific, detailed protocols for the selective synthesis of this compound via diphenylamine hydrogenation are not well-documented in readily accessible literature. General procedures for aromatic hydrogenation would involve dissolving diphenylamine in a suitable solvent, adding a catalyst (e.g., Pd/C), and subjecting the mixture to hydrogen gas at elevated pressure and temperature in a specialized reactor. The challenge in this synthesis lies in controlling the selectivity to achieve mono-hydrogenation of one phenyl ring without further reduction to dicyclohexylamine.

Conclusion

This technical guide has outlined the primary synthetic routes for this compound, with a detailed focus on the mechanism, kinetics, and experimental protocol for reductive amination of cyclohexanone with aniline. This method is well-characterized and provides a reliable and efficient means of production. While Buchwald-Hartwig amination and diphenylamine hydrogenation represent viable alternative pathways, there is a notable lack of specific, quantitative kinetic data and detailed experimental protocols for these methods in the context of this compound synthesis. Further research in these areas would be beneficial for a more complete understanding and optimization of all potential synthetic strategies. The provided data and protocols for reductive amination offer a solid foundation for researchers and professionals in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

The Synthesis of N-Cyclohexylaniline: A Journey Through Time and Technique

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Cyclohexylaniline, a secondary amine of significant industrial and pharmaceutical interest, serves as a crucial intermediate in the synthesis of various dyes, corrosion inhibitors, and pharmacologically active molecules. Its production has evolved considerably over the past century, mirroring the broader advancements in synthetic organic chemistry. This technical guide delves into the discovery and history of this compound synthesis, offering a comprehensive overview of seminal methods and contemporary approaches. Detailed experimental protocols, comparative quantitative data, and visual representations of key chemical pathways are provided to equip researchers with a thorough understanding of this important transformation.

I. Historical Perspectives: From Early N-Alkylation to Catalytic Hydrogenation

The journey to efficient this compound synthesis is rooted in the fundamental discoveries of C-N bond formation and catalytic hydrogenation.

The Dawn of N-Alkylation: The Hofmann and Ullmann Era

One of the earliest methods for forming C-N bonds was the direct N-alkylation of anilines with alkyl halides, first described by August Wilhelm von Hofmann in the mid-19th century.[1] This SN2 reaction, while foundational, suffered from a significant lack of selectivity, often leading to a mixture of secondary, tertiary, and even quaternary ammonium salts due to the increased nucleophilicity of the initially formed secondary amine.[1] Controlling the reaction to favor mono-alkylation proved to be a considerable challenge.

In the early 1900s, Fritz Ullmann introduced a copper-catalyzed method for the coupling of anilines with aryl halides, a reaction now known as the Ullmann condensation or, more specifically in this context, the Goldberg reaction.[1][2] This represented a significant step forward, although the classic Ullmann conditions were harsh, requiring high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper powder.[1][2]

The Catalyst Revolution: Paul Sabatier and Hydrogenation

The turn of the 20th century witnessed a paradigm shift with the pioneering work of Paul Sabatier on catalytic hydrogenation. His research, which earned him the Nobel Prize in Chemistry in 1912, demonstrated that finely divided metals, particularly nickel, could catalyze the direct addition of hydrogen to various unsaturated compounds.[3] Between 1901 and 1905, Sabatier and his collaborator Senderens showed that aniline could be transformed into cyclohexylamine through this method.[3] This discovery laid the groundwork for one of the major pathways to this compound, where aniline is first hydrogenated to cyclohexylamine, which can then be arylated.

II. Core Synthetic Strategies

Modern syntheses of this compound primarily rely on two highly efficient and versatile methods: reductive amination and catalytic hydrogenation. More recently, palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool.

Reductive Amination: A Versatile and Widely Used Method

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the desired amine.[4] For the synthesis of this compound, this typically involves the reaction of cyclohexanone with aniline.

The reaction proceeds in two main stages:

-

Imine Formation: Aniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of cyclohexanone to form a hemiaminal intermediate. This intermediate then undergoes dehydration to form an imine (specifically, N-phenylcyclohexan-1-imine). This step is often catalyzed by a weak acid.

-

Reduction: The C=N double bond of the imine is then reduced to a C-N single bond using a suitable reducing agent.

This protocol is adapted from a microwave-assisted method that significantly accelerates the reaction.[5]

Materials:

-

Aniline

-

Cyclohexanone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Acetic acid (AcOH)

-

1,2-Dichloroethane (DCE)

-

Microwave reactor (e.g., CEM Discover®)

Procedure:

-

In a microwave reaction vessel, combine aniline (1 mmol), cyclohexanone (2 mmol), sodium triacetoxyborohydride (2.5 mmol), and acetic acid (3 mmol).

-

Add 1,2-dichloroethane (2 mL) as the solvent.

-

Seal the vessel and place it in the microwave reactor.

-

Heat the reaction mixture to 140 °C for 10 minutes.

-

After cooling, the reaction mixture is worked up using standard procedures (e.g., quenching with a basic solution, extraction with an organic solvent, and purification by chromatography).

| Reducing Agent | Acid | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| NaBH(OAc)₃ | AcOH | DCE | 140 | 10 | 95 | [5] |

| NaBH₄ | AcOH | DCE | 140 | 10 | 85 | [5] |

| NaBH₃CN | AcOH | DCE | 140 | 10 | 78 | [5] |

Catalytic Hydrogenation: The Industrial Workhorse

Catalytic hydrogenation remains a highly relevant and industrially significant route for the synthesis of cyclohexylamine, a precursor to this compound, and for the direct hydrogenation of aniline derivatives.

There are two primary approaches to this compound synthesis via catalytic hydrogenation:

-

Two-Step Process: Aniline is first hydrogenated to cyclohexylamine, which is then arylated with a suitable phenyl source. The hydrogenation of aniline to cyclohexylamine is typically carried out using catalysts such as rhodium, palladium, or ruthenium on a support like alumina or carbon.[6]

-

Direct Reductive Amination of Phenol: Phenol can be reductively aminated with aniline in the presence of a hydrogenation catalyst.

The following protocol describes the hydrogenation of aniline to cyclohexylamine using a rhodium on alumina catalyst.

Materials:

-

Aniline

-

5% Rhodium on alumina (Rh/Al₂O₃) catalyst

-

Hydrogen gas

-

High-pressure reactor

Procedure:

-

Charge the high-pressure reactor with aniline and the 5% Rh/Al₂O₃ catalyst.

-

Seal the reactor and purge it with hydrogen to remove air.

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 MPa).

-

Heat the reaction mixture to the desired temperature (e.g., 80 °C) with stirring.

-

Maintain the reaction under these conditions until the consumption of hydrogen ceases.

-

Cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

The crude cyclohexylamine can be purified by distillation.

| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Aniline Conversion (%) | Cyclohexylamine Selectivity (%) | Reference |

| 5% Rh | Al₂O₃ | 80 | 8 (CO₂) | >95 | 93 | [6] |

| Ru-V₂O₅ | MCM-41 | Optimized | Optimized | - | 77 | [6] |

Palladium-Catalyzed Cross-Coupling: The Modern Approach

The late 20th century saw the emergence of palladium-catalyzed cross-coupling reactions as a powerful method for C-N bond formation, most notably the Buchwald-Hartwig amination.[7] This reaction allows for the coupling of a wide range of amines with aryl halides or triflates under relatively mild conditions.

In the context of this compound synthesis, the Buchwald-Hartwig amination would involve the coupling of cyclohexylamine with an aryl halide, such as bromobenzene or chlorobenzene, in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.

This is a general protocol that can be adapted for the synthesis of this compound.

Materials:

-

Aryl halide (e.g., bromobenzene)

-

Cyclohexylamine

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst, the phosphine ligand, and sodium tert-butoxide.

-

Add the aryl halide and cyclohexylamine to the tube.

-

Add anhydrous toluene via syringe.

-

Seal the tube and heat the reaction mixture with stirring for the required time, monitoring the progress by TLC or GC.

-

After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent.

-

The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography.

While specific data for this compound is dispersed in the literature, the following table provides representative yields for the coupling of various amines with aryl halides, illustrating the high efficiency of this method.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Yield (%) |

| 4-Bromotoluene | Morpholine | Pd(OAc)₂ / XPhos | NaOtBu | 98 |

| 4-Chlorotoluene | Aniline | Pd₂ (dba)₃ / SPhos | K₃PO₄ | 95 |

| 1-Bromo-4-tert-butylbenzene | Cyclohexylamine | Pd(OAc)₂ / RuPhos | K₂CO₃ | 92 |

III. Conclusion

The synthesis of this compound has a rich history that reflects the major advancements in organic chemistry. From the early, less selective methods of N-alkylation to the highly efficient and versatile catalytic approaches of reductive amination and palladium-catalyzed cross-coupling, the tools available to chemists for the construction of this important molecule have expanded dramatically. The choice of synthetic route today depends on factors such as substrate availability, desired scale, and economic considerations. The detailed protocols and comparative data presented in this guide are intended to provide researchers in both academic and industrial settings with a solid foundation for the synthesis and further application of this compound and its derivatives.

References

N-Cyclohexylaniline: A Comprehensive Technical Guide to its Thermodynamic Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclohexylaniline (CAS No: 1821-36-9) is a secondary amine with a molecular formula of C₁₂H₁₇N.[1] It is a compound of interest in various chemical and pharmaceutical applications. A thorough understanding of its thermodynamic properties and stability is crucial for its safe handling, process optimization, and for predicting its behavior in various formulations and reaction conditions. This technical guide provides a detailed overview of the available data on the thermodynamic properties and stability of this compound, outlines relevant experimental protocols for their determination, and presents logical workflows for its analysis.

Core Thermodynamic and Physical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's physical state and behavior under different conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₇N | [2] |

| Molar Mass | 175.27 g/mol | [3] |

| Melting Point | 14-15 °C | [2] |

| Boiling Point | 191-192 °C at 73 mmHg | [2] |

| Density | 0.996 g/mL at 20 °C | [2] |

| Vapor Pressure | 0.00178 mmHg at 25 °C | |

| Flash Point | 136 °C | [3] |

| Water Solubility | Not miscible or difficult to mix in water |

Note: Specific thermodynamic quantities such as enthalpy of formation (ΔfH°), standard molar entropy (S°), Gibbs free energy of formation (ΔfG°), and specific heat capacity (Cp) for this compound are not readily found in the surveyed literature. The determination of these values would require dedicated experimental studies.

Stability and Decomposition

The thermal stability of this compound is a critical parameter for its storage and handling. The flash point of 136 °C indicates the temperature at which it can form an ignitable mixture with air.[3] However, detailed studies on its decomposition pathway and kinetics are not extensively documented.

Harmful if swallowed, in contact with skin, or if inhaled.[1] It is also advised to avoid breathing its vapor and to wear suitable protective clothing and gloves.

Experimental Protocols for Thermodynamic and Stability Analysis

To obtain comprehensive thermodynamic and stability data for this compound, a series of experimental techniques can be employed. The following sections detail the generalized protocols for these methods.

Determination of Enthalpy of Combustion and Formation

The standard enthalpy of formation can be derived from the experimentally determined enthalpy of combustion using a bomb calorimeter.

Experimental Workflow for Bomb Calorimetry

Caption: Workflow for determining the enthalpy of combustion.

Thermal Stability Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are powerful techniques to assess the thermal stability, decomposition profile, and phase transitions of a substance.

Experimental Workflow for TGA/DSC Analysis

Caption: General workflow for TGA/DSC analysis.

Logical Relationships in Thermodynamic Data Analysis

The determination of key thermodynamic properties is an interconnected process. The following diagram illustrates the logical flow from experimental measurements to the calculation of fundamental thermodynamic parameters.

Caption: Logical flow of thermodynamic data determination.

Signaling Pathways

As this compound is a synthetic organic compound, it is not typically involved in endogenous biological signaling pathways. Its relevance in drug development would primarily be as a synthetic intermediate or a scaffold for the synthesis of pharmacologically active molecules. The biological effects of this compound itself would need to be determined through specific toxicological and pharmacological studies.

Conclusion

This technical guide has summarized the currently available physicochemical and stability data for this compound. While specific experimental thermodynamic data is sparse, the provided experimental protocols and logical workflows offer a clear path for researchers to determine these crucial parameters. The acquisition of data on enthalpy of formation, entropy, Gibbs free energy, and a detailed thermal decomposition profile through the described experimental methodologies would provide a more complete understanding of this compound's properties, benefiting its application in research and development. It is recommended that any use of this compound be preceded by a thorough safety assessment based on experimentally determined stability data.

References

Theoretical Insights into the Molecular Architecture of N-Cyclohexylaniline and Its Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclohexylaniline is a significant structural motif in medicinal chemistry and materials science. Understanding its three-dimensional structure and conformational dynamics is paramount for designing novel molecules with tailored properties. This technical guide provides a comprehensive overview of the theoretical approaches used to elucidate the molecular structure of cyclohexylaniline derivatives. Due to the limited availability of specific theoretical studies on this compound, this paper leverages data from a closely related isomer, p-cyclohexylaniline (pCHA), as a representative model to illustrate the application of computational chemistry in characterizing this class of compounds. The guide details the computational methodologies, presents key structural parameters in a tabular format for comparative analysis, and visualizes the workflow of such theoretical studies.

Introduction

This compound consists of a cyclohexyl group and an aniline moiety linked by a nitrogen atom. This structure imparts a unique combination of flexibility from the cyclohexyl ring and rigidity from the phenyl group, leading to a complex conformational landscape. The orientation of the cyclohexyl and phenyl rings relative to each other, as well as the puckering of the cyclohexane ring, significantly influences the molecule's steric and electronic properties. These properties, in turn, govern its interactions with biological targets or its performance in material applications.

Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are indispensable for gaining a detailed understanding of the molecular structure at the atomic level. These methods allow for the precise calculation of geometric parameters such as bond lengths, bond angles, and dihedral angles, as well as the exploration of the potential energy surface to identify stable conformers.

Computational Methodologies

The theoretical investigation of a molecule like this compound typically involves a multi-step computational protocol. This section outlines the key experiments, or more accurately, the computational steps, involved in such a study.

Geometry Optimization

The first step in a theoretical study is to determine the most stable three-dimensional arrangement of atoms, known as the global minimum on the potential energy surface. This is achieved through a process called geometry optimization.

Protocol:

-

Initial Structure Generation: An initial 3D structure of the molecule is built using molecular modeling software.

-

Conformational Search: To identify various possible low-energy conformations, a systematic or stochastic conformational search is often performed. This is particularly important for flexible molecules like this compound due to the rotational freedom around the C-N bond and the flexibility of the cyclohexane ring.

-

Quantum Chemical Calculation: Each of the identified conformers is then subjected to geometry optimization using a chosen level of theory. A widely used and reliable method is Density Functional Theory (DFT) with a suitable functional, such as B3LYP, and a basis set, for example, 6-31G(d,p).

-

Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman).

Conformational Analysis

The relative orientation of the cyclohexyl and phenyl rings is a key structural feature. This is typically investigated by performing a relaxed potential energy surface (PES) scan.

Protocol:

-

Define Reaction Coordinate: A specific dihedral angle, for instance, the C-C-N-C angle defining the rotation of the phenyl group relative to the cyclohexyl group, is chosen as the reaction coordinate.

-

Stepwise Rotation: The chosen dihedral angle is systematically varied in discrete steps (e.g., every 10 or 15 degrees).

-

Constrained Optimization: At each step, the dihedral angle is held fixed while all other geometric parameters are allowed to relax to their energetic minimum.

-

Plotting the PES: The resulting energy at each step is plotted against the dihedral angle to generate the potential energy surface, which reveals the energy barriers between different conformations.

Structural Data Presentation

The following tables summarize key quantitative data from a combined experimental (X-ray diffraction) and theoretical (ab initio) study on p-cyclohexylaniline (pCHA), which serves as a model for understanding the structural parameters of this compound.[1] The theoretical calculations for the gas-phase structure of pCHA were performed to complement the experimental solid-state data.[1]

Table 1: Selected Bond Lengths (Å) of p-Cyclohexylaniline (pCHA) [1]

| Bond | X-ray Diffraction (Solid Phase) | Ab Initio Calculation (Gas Phase) |

| C1-N1 | 1.401(2) | 1.395 |

| N1-H1A | 0.86(3) | 0.999 |

| N1-H1B | 0.91(4) | 0.999 |

| C4-C7 | 1.518(2) | 1.512 |

| C7-C8 | 1.533(2) | 1.532 |

| C8-C9 | 1.530(3) | 1.529 |

Table 2: Selected Bond Angles (°) of p-Cyclohexylaniline (pCHA) [1]

| Angle | X-ray Diffraction (Solid Phase) | Ab Initio Calculation (Gas Phase) |

| C2-C1-N1 | 120.6(2) | 120.7 |

| C6-C1-N1 | 120.3(2) | 120.7 |

| C1-N1-H1A | 114(2) | 113.1 |

| C1-N1-H1B | 115(2) | 113.1 |

| H1A-N1-H1B | 111(3) | 111.4 |

| C1-C4-C7 | 121.5(2) | 121.6 |

Visualization of Theoretical Workflows and Relationships

To better illustrate the logical flow of a theoretical investigation into molecular structure, the following diagrams are provided in the DOT language for Graphviz.

Caption: A typical workflow for the theoretical study of a flexible molecule.

Caption: Interrelationship between molecular structure and properties.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Synthesis of Azo Dyes Utilizing N-Cyclohexylaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of azo dyes using N-Cyclohexylaniline as a key coupling component. Azo dyes are a prominent class of organic compounds characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. Their versatile synthesis and vibrant colors make them crucial in various fields, including textiles, printing, and increasingly, in the development of advanced materials and pharmacological agents.

The synthesis of azo dyes is a classic example of electrophilic aromatic substitution, primarily involving a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile, in this case, this compound. The specific properties of the final dye, such as its color and solubility, are determined by the molecular structures of both the diazo component and the coupling agent.

General Reaction Scheme

The overall synthesis can be depicted as follows:

-

Diazotization: An aromatic amine is converted to a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong acid at low temperatures.

-

Azo Coupling: The electrophilic diazonium salt reacts with the electron-rich this compound to form the azo dye.

Experimental Protocols

The following protocols outline the synthesis of a representative azo dye using this compound as the coupling agent.

Protocol 1: Diazotization of Aniline

This protocol describes the formation of the benzenediazonium chloride salt from aniline.

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Equipment:

-

Beakers (100 mL, 250 mL)

-

Glass stirring rod

-

Ice bath

-

Magnetic stirrer and stir bar (optional)

-

Graduated cylinders

-

Thermometer

Procedure: